molecular formula C24H25N3O3S3 B2571915 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 886958-76-5

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2571915
CAS No.: 886958-76-5
M. Wt: 499.66
InChI Key: BDELHCZVSVMUMV-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide is a structurally complex small molecule characterized by a benzothiazole-thiophene core and a diethylsulfamoyl-substituted benzamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S3/c1-5-27(6-2)33(29,30)18-13-11-17(12-14-18)22(28)26-24-21(15(3)16(4)31-24)23-25-19-9-7-8-10-20(19)32-23/h7-14H,5-6H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDELHCZVSVMUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Thiophene Ring Formation: The thiophene ring is introduced through a reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Coupling Reactions: The benzothiazole and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of Benzamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves apoptosis and cell cycle arrest, reducing inflammatory factors like IL-6 and TNF-α .

Antimicrobial Properties
The compound has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Its structure allows for effective binding to bacterial targets, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
Studies suggest that N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide may also possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Material Science Applications

Organic Semiconductors
The unique structure of this compound makes it suitable for use in organic semiconductors. Its electronic properties can be harnessed in applications such as light-emitting diodes (LEDs) and photovoltaic devices .

Polymer Blends
In material science, the compound can be incorporated into polymer blends to enhance mechanical properties or thermal stability. Its compatibility with various polymers makes it an attractive additive for improving material performance .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of benzothiazole derivatives highlighted that this compound significantly inhibited the growth of A431 and A549 cancer cells. The study reported a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Efficacy

In another research project focused on antimicrobial activity, this compound was tested against various bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The target compound’s benzothiazole-thiophene core differentiates it from structurally related analogs. For example:

  • N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide (CAS: 476276-21-8, ) replaces the dimethylthiophene with a tetrahydrobenzothiophene ring.
  • N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CAS: 325988-50-9, ) substitutes the diethylsulfamoyl group with a morpholinylsulfonyl group, introducing a polar oxygen-rich moiety that may enhance solubility and hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Key substituent variations and their hypothesized impacts:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hypothesized Impact
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide Not provided C₂₆H₂₆N₃O₃S₃ ~532.7 g/mol Diethylsulfamoyl, dimethylthiophene High lipophilicity; moderate solubility in organic solvents
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide 476276-21-8 C₂₆H₂₇N₃O₃S₃ 525.7 g/mol Tetrahydrobenzothiophene Reduced aromaticity; increased conformational flexibility
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide 325988-50-9 C₂₇H₂₆N₃O₄S₃ 552.7 g/mol Morpholinylsulfonyl Enhanced solubility in polar solvents; improved hydrogen-bonding capacity

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research.

Structural Characteristics

The compound features several notable structural components:

  • Benzothiazole ring : Known for its role in various pharmacological activities.
  • Thiophene ring : Contributes to the compound's electronic properties.
  • Sulfamoyl group : Enhances solubility and biological interaction.

Molecular Properties

PropertyData
IUPAC NameThis compound
Molecular FormulaC20H20N4O3S2
Molecular Weight420.52 g/mol
SolubilitySoluble in organic solvents; insoluble in water

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer. The compound's mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Case Study : A study demonstrated that derivatives of benzothiazole significantly inhibited the proliferation of A431 and A549 cancer cells, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains. The structure allows for interactions with microbial targets, potentially disrupting their metabolic processes.

Microbial TargetMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10.7–21.4 μmol/mL
Escherichia coli21.4–40.2 μmol/mL

This data suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential use in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Cytokine Modulation : By modulating inflammatory pathways, it can reduce tissue damage associated with chronic inflammation.

Research Findings and Future Directions

Recent studies highlight the need for further exploration of this compound's pharmacokinetic properties and its potential as a lead candidate in drug development. The incorporation of additional functional groups may enhance its activity profile and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing benzothiazole-containing benzamide derivatives like N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide?

  • Answer: A key approach involves cyclocondensation reactions between benzothiazolyl amines and activated carbonyl intermediates. For example, analogs are synthesized via reactions of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux conditions in ethanol, yielding thiazinane or triazinane derivatives . Optimization of reaction time, solvent polarity, and stoichiometry is critical for achieving high yields (e.g., 70–85% yields reported in similar systems). Purification often involves column chromatography or recrystallization from ethanol .

Q. How is the crystal structure of such compounds determined, and what software tools are used for refinement?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at low temperatures (e.g., 298 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging least-squares minimization to resolve bond lengths (mean σ(C–C) = 0.007 Å) and R-factors (e.g., R = 0.050) . Hydrogen bonding networks and π-π stacking interactions are analyzed using programs like Mercury or OLEX2 to validate supramolecular packing .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) during characterization of thiazole derivatives be resolved?

  • Answer: Discrepancies often arise from tautomerism or dynamic equilibria. For instance, IR absorption at 1247–1255 cm⁻¹ (C=S stretching) and absence of S-H bands (~2500 cm⁻¹) confirm thione tautomers over thiol forms in triazole-thiones . Variable-temperature NMR can detect tautomeric shifts, while DFT calculations (e.g., Gaussian) predict stable conformers. Cross-validation with SC-XRD data is critical for unambiguous assignment .

Q. What strategies improve synthetic yield and purity of benzothiazole derivatives in multistep reactions?

  • Answer: Key factors include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
  • Catalysis: Mild bases (e.g., triethylamine) or coupling agents (EDC/HOBt) improve acylation efficiency .
  • Workup: Sequential extraction (e.g., ethyl acetate/water) removes unreacted precursors. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can computational methods guide the design of novel benzamide derivatives with targeted bioactivity?

  • Answer: Molecular docking (AutoDock, Glide) predicts binding affinities to biological targets (e.g., antimicrobial enzymes). QSAR models identify critical substituents—for example, electron-withdrawing groups (e.g., sulfamoyl) enhance metabolic stability . Synthetic routes are then prioritized based on synthetic accessibility scores (e.g., SYLVIA) .

Q. What challenges arise in confirming tautomerism in thiazole derivatives, and how are they addressed methodologically?

  • Answer: Tautomeric equilibria complicate spectral interpretation. In 1,2,4-triazole-thiones, IR and ¹³C NMR confirm the dominance of thione forms (C=S at 1255 cm⁻¹; δC 167–170 ppm). X-ray crystallography provides definitive proof, as seen in studies resolving S1–C7 bond lengths (1.68–1.72 Å) characteristic of thiones .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points in benzamide derivatives?

  • Answer: Discrepancies may stem from polymorphism or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while PXRD distinguishes crystalline forms. Recrystallization from different solvents (e.g., DCM vs. ethanol) can isolate pure polymorphs .

Methodological Best Practices

Q. What protocols ensure accurate elemental analysis for sulfur- and nitrogen-rich benzothiazole compounds?

  • Answer: Combustion analysis (CHNS/O) requires calibration with sulfanilamide standards. For compounds with >15% sulfur, ensure sufficient oxygen supply to avoid incomplete combustion. Cross-check with HRMS (ESI-TOF) for molecular ion confirmation .

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